Triethoxysilylpropylmaleamic acid

Vue d'ensemble

Description

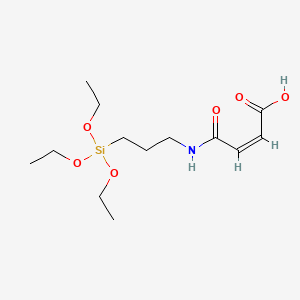

Triethoxysilylpropylmaleamic acid is a versatile organosilane compound with the molecular formula C13H25NO6Si and a molecular weight of 319.43 g/mol . It is known for its unique structure, which includes both a silane group and a maleamic acid moiety. This dual functionality makes it valuable in various scientific and industrial applications, particularly in the fields of material science and surface modification.

Méthodes De Préparation

Triethoxysilylpropylmaleamic acid can be synthesized through a reaction between maleic anhydride and 3-aminopropyltriethoxysilane . The reaction typically occurs in dichloromethane at room temperature over the course of one hour . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Triethoxysilylpropylmaleamic acid undergoes several types of chemical reactions, including:

Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanol groups.

Condensation: Can form siloxane bonds through condensation reactions, which are crucial in the formation of cross-linked networks in materials.

Substitution: The maleamic acid moiety can participate in substitution reactions, particularly with nucleophiles.

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions but often include siloxane networks and modified surfaces.

Applications De Recherche Scientifique

Antibacterial Applications

One of the most significant applications of TESPMA is in the development of antibacterial materials. Research has shown that TESPMA can be used to functionalize mesoporous silica nanoparticles (MSNs), which are then coordinated with copper ions to create effective antibacterial agents.

Case Study: Copper-Functionalized MSNs

- Study Overview : A study investigated the synthesis of copper-functionalized MSNs using TESPMA as a ligand. The materials were tested against Staphylococcus aureus and Escherichia coli.

- Findings : The copper-containing systems exhibited potent antibacterial activity, with minimum inhibitory concentration (MIC) values around 31.25 μg/mL for S. aureus, indicating a strong antimicrobial effect due to oxidative stress generation in bacterial cells .

Nanopore Technology

TESPMA has also been applied in nanopore technology, where it serves as a surface modifier for silicon nitride nanopores.

Case Study: Functionalized Nanopores

- Study Overview : Researchers utilized TESPMA to modify silicon nitride-coated nanopores for ion selectivity studies.

- Findings : The functionalization allowed for enhanced binding of proteins through chelation with nickel ions, facilitating single-molecule studies and protein interactions . This application demonstrates TESPMA's role in advancing biosensing technologies.

Material Science Enhancements

TESPMA is widely recognized for its ability to enhance material properties through surface functionalization.

Applications in Coatings and Adhesives

- TESPMA is used as a silane coupling agent in adhesives and coatings, improving adhesion between organic and inorganic materials. This is particularly useful in industries requiring durable bonding solutions .

Table: Properties and Applications of TESPMA

| Property/Characteristic | Application Area | Impact |

|---|---|---|

| Antibacterial activity | Medical devices, coatings | Inhibits bacterial growth |

| Surface modification | Nanopore technology | Enhances ion selectivity and protein binding |

| Silane coupling | Adhesives, coatings | Improves adhesion properties |

| Functionalization of MSNs | Drug delivery systems | Targeted therapy through controlled release |

Mécanisme D'action

The mechanism of action of triethoxysilylpropylmaleamic acid involves its ability to form covalent bonds with surfaces through its silane group. This bonding enhances the stability and functionality of the modified surfaces. The maleamic acid moiety can interact with various biological molecules, making it useful in biosensing applications .

Comparaison Avec Des Composés Similaires

Triethoxysilylpropylmaleamic acid is unique due to its dual functionality, combining a silane group with a maleamic acid moiety. Similar compounds include:

N-(3-Trimethoxysilylpropyl)maleamic acid: Similar structure but with methoxy groups instead of ethoxy groups.

N-(3-Triethoxysilylpropyl)maleic monoamide: Another related compound with slight structural variations.

These compounds share similar applications but may differ in their reactivity and specific uses based on their functional groups.

Activité Biologique

Triethoxysilylpropylmaleamic acid (TESPMA) is a silane coupling agent that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This compound combines a triethoxysilyl group with a maleamic acid moiety, allowing it to interact with various biological systems. This article reviews the biological activity of TESPMA, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

TESPMA's structure includes a silane group that facilitates its attachment to various substrates, enhancing its utility in biomedical applications. The maleamic acid component is known for its reactivity and ability to participate in various chemical reactions, including the formation of complexes with metal ions, which can enhance its biological activity.

Table 1: Chemical Structure of TESPMA

| Component | Description |

|---|---|

| Triethoxysilyl Group | Facilitates bonding to surfaces |

| Propyl Chain | Provides hydrophobic characteristics |

| Maleamic Acid | Active site for biological interactions |

Antibacterial Properties

Recent studies have demonstrated that TESPMA exhibits moderate antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The antibacterial mechanism appears to involve oxidative stress generation within bacterial cells, leading to cell damage and death.

Case Study: Antibacterial Mechanism

A study investigated the effects of TESPMA-functionalized mesoporous silica nanoparticles (MSNs) on bacterial strains. The findings revealed that these nanoparticles not only inhibited bacterial growth but also induced oxidative stress, which was correlated with their catalytic oxidation capacity. This suggests a dual mechanism where TESPMA acts both as an antibacterial agent and a catalyst for oxidative reactions .

Anticancer Activity

In addition to its antibacterial properties, TESPMA has shown promise in anticancer applications. Research indicates that TESPMA-functionalized nanomaterials can trigger cell death mechanisms in cancer cells without releasing the active drug into the medium. This non-classical drug delivery system relies on the entire nanoparticle's action rather than the release of individual components.

Table 2: Summary of Anticancer Activity Studies

| Study Focus | Findings |

|---|---|

| Copper(II) Maleamates | Induced apoptosis in cancer cell lines |

| Nanoparticle Functionalization | Enhanced cytotoxicity via oxidative stress |

| Mechanism of Action | Triggered cell death pathways |

The biological activity of TESPMA is largely attributed to its ability to generate reactive oxygen species (ROS) within microbial cells. This oxidative stress disrupts cellular functions, leading to increased membrane permeability and eventual cell lysis.

- Attachment : TESPMA binds to bacterial cell walls.

- Oxidative Stress Generation : Catalyzes reactions that produce ROS.

- Cell Damage : ROS leads to membrane disruption and cell death.

Propriétés

Numéro CAS |

33525-68-7 |

|---|---|

Formule moléculaire |

C13H25NO6Si |

Poids moléculaire |

319.43 g/mol |

Nom IUPAC |

4-oxo-4-(3-triethoxysilylpropylamino)but-2-enoic acid |

InChI |

InChI=1S/C13H25NO6Si/c1-4-18-21(19-5-2,20-6-3)11-7-10-14-12(15)8-9-13(16)17/h8-9H,4-7,10-11H2,1-3H3,(H,14,15)(H,16,17) |

Clé InChI |

YSIBYEBNVMDAPN-UHFFFAOYSA-N |

SMILES |

CCO[Si](CCCNC(=O)C=CC(=O)O)(OCC)OCC |

SMILES isomérique |

CCO[Si](CCCNC(=O)/C=C/C(=O)O)(OCC)OCC |

SMILES canonique |

CCO[Si](CCCNC(=O)C=CC(=O)O)(OCC)OCC |

Key on ui other cas no. |

50488-14-7 33525-68-7 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does triethoxysilylpropylmaleamic acid enable the immobilization of biomolecules on silicon nitride surfaces?

A1: this compound acts as a linker molecule, facilitating the attachment of biomolecules like antibodies to silicon nitride surfaces. This process occurs in two main steps:

- Silanization: The triethoxysilane groups of the molecule hydrolyze in an aqueous solution, forming silanol groups. These silanol groups then condense with the hydroxyl groups present on the silicon nitride surface, forming strong covalent Si-O-Si bonds. [] This firmly anchors the this compound to the surface.

- Biomolecule Conjugation: The carboxylic acid group (-COOH) of the maleamic acid moiety remains available after surface attachment. This carboxylic acid group can then react with amine groups (-NH2) present on biomolecules (like antibodies), forming stable amide bonds. [] This results in the immobilization of the biomolecule on the silicon nitride surface.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.